

DA-0157 for Non-Small Cell Lung Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: DA-0157

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Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies against oncogenic drivers such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) has significantly improved patient outcomes. However, the emergence of drug resistance, particularly the EGFR C797S mutation which confers resistance to third-generation EGFR inhibitors, and the presence of EGFR/ALK co-mutations, present major clinical challenges. This technical guide provides an in-depth overview of **DA-0157**, a novel small-molecule inhibitor designed to overcome these resistance mechanisms. This document details the preclinical data for **DA-0157**, including its in vitro and in vivo efficacy, and provides representative experimental protocols for key assays relevant to its evaluation.

Introduction: The Challenge of Resistance in NSCLC

Activating mutations in EGFR and rearrangements in ALK are critical oncogenic drivers in a significant subset of NSCLC patients.^[1] While targeted inhibitors have been effective, acquired resistance inevitably develops, limiting their long-term efficacy. A particularly challenging resistance mechanism is the EGFR T790M mutation, which can be overcome by third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. However, subsequent resistance to these third-generation inhibitors often arises through the acquisition of the EGFR C797S mutation, for which there are currently no approved targeted therapies.^[1] Furthermore,

a growing number of patients are being identified with co-occurring EGFR mutations and ALK rearrangements, representing another patient population with limited effective treatment options.^[1]

DA-0157 is a novel drug candidate developed to address these unmet clinical needs. It has demonstrated the capability to overcome the EGFR C797S resistance mutation and is effective against EGFR/ALK co-mutations, offering a promising new therapeutic strategy for these difficult-to-treat patient populations.^[1]

Mechanism of Action of DA-0157

DA-0157 is a potent small-molecule inhibitor that targets both EGFR and ALK kinases. Its mechanism of action is centered on its ability to bind to and inhibit the activity of these kinases even in the presence of mutations that confer resistance to other inhibitors.

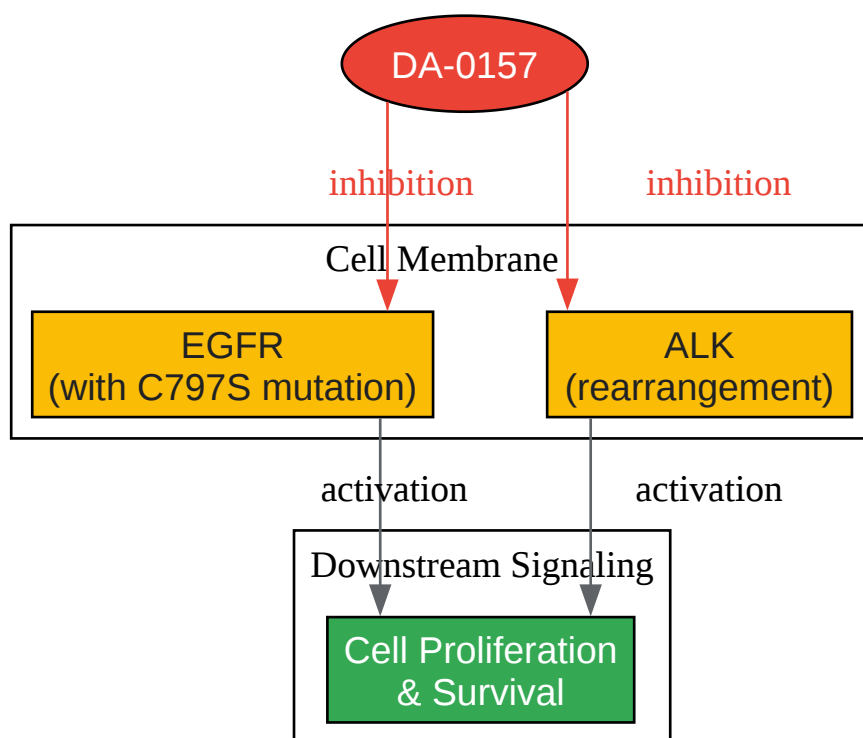
Overcoming EGFR C797S Mutation

The C797S mutation in EGFR alters the covalent binding site for third-generation inhibitors like osimertinib, rendering them ineffective. **DA-0157** is designed to inhibit the kinase activity of EGFR harboring the C797S mutation, thereby restoring therapeutic efficacy.

Targeting EGFR/ALK Co-mutations

In cases of EGFR/ALK co-mutations, targeting only one of these driver kinases is insufficient to control tumor growth. **DA-0157**'s dual inhibitory activity allows it to simultaneously block the signaling pathways driven by both mutated EGFR and rearranged ALK, providing a comprehensive therapeutic approach for this patient subgroup.

Below is a diagram illustrating the signaling pathways targeted by **DA-0157**.



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DA-0157 targets both EGFR and ALK pathways.

Preclinical Data for DA-0157

DA-0157 has demonstrated significant preclinical activity in both in vitro and in vivo models of NSCLC with EGFR resistance mutations and EGFR/ALK co-mutations.^[1]

In Vitro Efficacy

DA-0157 has shown excellent in vitro efficacy, significantly inhibiting various EGFR C797S mutants, ALK rearrangements, and EGFR/ALK co-mutations.^[1]

(Note: Specific IC₅₀ values were not available in the public abstract. The table below is a template for presenting such data.)

Cell Line / Target	Mutational Status	DA-0157 IC50 (nM)
NCI-H1975	EGFR L858R/T790M	Data not available
Ba/F3	EGFR del19/T790M/C797S	Data not available
NCI-H3122	EML4-ALK	Data not available

In Vivo Efficacy

In vivo studies have confirmed the potent anti-tumor activity of **DA-0157** in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.[\[1\]](#)

Model Type	Model Name	Mutational Status	Dose	Tumor Growth Inhibition (TGI)
PDX	LD1-0025-200717	EGFRDel19/T790M/C797S	40 mg/kg/d	98.3%
CDX	Ba/F3-EML-4-ALK-L1196M	EML4-ALK	40 mg/kg/d	125.2%
Dual-side CDX	NCI-H1975 & NCI-H3122	EGFRDel19/T790M/C797S & EML4-ALK	40 mg/kg/d	89.5% & 113.9%

Experimental Protocols

The following are representative protocols for the types of experiments typically used to evaluate a novel kinase inhibitor like **DA-0157**.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of **DA-0157** on the kinase activity of purified EGFR and ALK proteins.

Materials:

- Recombinant human EGFR (wild-type and mutant) and ALK proteins

- **DA-0157**
- Kinase buffer
- ATP
- Substrate peptide
- ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

- Prepare serial dilutions of **DA-0157** in DMSO.
- In a 384-well plate, add the kinase, the substrate peptide, and the diluted **DA-0157** or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
- Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of **DA-0157** on the proliferation and survival of cancer cell lines.

Materials:

- NSCLC cell lines with relevant mutations (e.g., NCI-H1975, Ba/F3-EGFR mutants, NCI-H3122)
- **DA-0157**
- Cell culture medium and supplements

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of **DA-0157** or vehicle control.
- Incubate for a specified period (e.g., 72 hours).
- Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **DA-0157** in a living organism.

Materials:

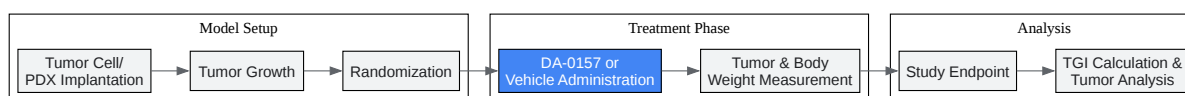
- Immunocompromised mice (e.g., nude or NSG mice)
- NSCLC cells or patient-derived tumor fragments for implantation
- **DA-0157** formulated for in vivo administration
- Calipers for tumor measurement

Procedure:

- Implant the tumor cells or PDX fragments subcutaneously into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.

- Administer **DA-0157** or vehicle control daily via the appropriate route (e.g., oral gavage).
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) for each treatment group.

Below is a diagram illustrating a typical workflow for in vivo xenograft studies.



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Workflow for in vivo xenograft studies.

Pharmacokinetics and Safety

DA-0157 has been reported to have favorable pharmacokinetic properties and a good safety profile in preclinical studies.[1] As of the latest reports, **DA-0157** (also known as DAJH-1050766) is currently undergoing Phase I/II clinical trials to evaluate its safety, tolerability, and efficacy in human patients.[1]

Conclusion

DA-0157 represents a promising new therapeutic agent for NSCLC patients who have developed resistance to current targeted therapies. Its dual inhibition of EGFR, including the C797S mutant, and ALK addresses a critical unmet need in the treatment of this disease. The strong preclinical data warrant its continued investigation in clinical trials, with the potential to offer a new standard of care for patients with these challenging resistance mechanisms.

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References

- 1. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
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